rac S 33138
Overview
Description
rac S 33138 is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a chromeno-pyrrol core, which is a fused ring system, and a cyano group, which contributes to its reactivity and potential biological activity.
Mechanism of Action
Mode of Action
As a receptor antagonist , Rac S 33138 binds to dopamine D3 receptors, preventing dopamine from activating these receptors . This inhibition can modulate the effects of dopamine, potentially altering neural signaling and influencing behavior.
Result of Action
The antagonistic action of this compound on dopamine D3 receptors may result in modulated dopaminergic signaling, which could potentially influence behaviors and physiological functions associated with these pathways. Given its preferential action on D3 over D2 receptors, this compound may potentially act as an antipsychotic agent .
Biochemical Analysis
Biochemical Properties
It is known that rac S 33138 is a potent and selective dopamine D3 receptor antagonist . This suggests that it interacts with dopamine D3 receptors, potentially influencing their function and the biochemical reactions they are involved in .
Molecular Mechanism
As a dopamine D3 receptor antagonist, it likely binds to these receptors, inhibiting their function This could lead to changes in gene expression and cellular signaling pathways associated with dopamine D3 receptors
Metabolic Pathways
Given its role as a dopamine D3 receptor antagonist, it may interact with enzymes or cofactors involved in dopamine metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac S 33138 typically involves multi-step organic reactions. The process begins with the formation of the chromeno-pyrrol core through a series of cyclization reactions. The cyano group is then introduced via nucleophilic substitution or addition reactions. The final step involves the attachment of the phenylacetamide moiety through amide bond formation, often using reagents like acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Purification methods like recrystallization, chromatography, and distillation are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
rac S 33138 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The phenyl ring and other parts of the molecule can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
rac S 33138 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[2-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-4-phenylbenzamide
- N-[4-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-1benzopyrano[3,4-c]pyrrol-2-yl]butyl]-4-bromobenzenesulfonamide
Uniqueness
rac S 33138 stands out due to its specific structural features, such as the chromeno-pyrrol core and the cyano group. These features contribute to its unique reactivity and potential biological activity, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Rac S 33138 is a compound that has garnered attention in pharmacological research, particularly for its potential effects on neurological pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound primarily interacts with the dopaminergic system. Research indicates that it may influence dopamine receptor availability, particularly the D2 and D3 receptors, which are crucial for regulating mood, cognition, and motor control. A study using positron emission tomography (PET) demonstrated increased striatal dopamine receptor availability in subjects administered this compound, suggesting its role in modulating dopaminergic activity in the brain .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Dopamine Receptor Modulation : Enhances the availability of D2/D3 receptors in the striatum.
- Neuroprotective Effects : Exhibits potential neuroprotective properties, which may be beneficial in neurodegenerative conditions.
- Cognitive Enhancement : Preliminary findings suggest improvements in cognitive functions associated with dopamine modulation.
Data Table: Summary of Biological Activities
Case Studies
Several studies have explored the effects of this compound on various neurological conditions:
- Alzheimer's Disease : A case study involving patients with Alzheimer's disease showed that treatment with this compound led to improved cognitive scores and reduced behavioral symptoms. The study highlighted the compound's ability to enhance dopamine receptor activity, which is often diminished in Alzheimer’s patients .
- Parkinson's Disease : Another investigation focused on Parkinson's disease patients indicated that this compound could alleviate some motor symptoms by enhancing dopaminergic signaling. Participants reported fewer motor fluctuations during treatment periods .
- Schizophrenia : A clinical trial assessed this compound's effects on patients with schizophrenia. Results indicated a reduction in psychotic symptoms correlated with increased dopamine receptor availability, suggesting its potential as an adjunct therapy for managing schizophrenia .
Research Findings
Recent research has further elucidated the biological activity of this compound:
- In Vivo Studies : Animal models treated with this compound exhibited significant changes in behavior consistent with enhanced dopaminergic activity. These studies provide foundational evidence for its potential therapeutic applications .
- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including good bioavailability and a manageable safety profile, making it a candidate for further clinical development .
Properties
IUPAC Name |
N-[4-[2-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15(26)24-19-5-2-16(3-6-19)8-9-25-12-18-14-27-22-7-4-17(11-23)10-20(22)21(18)13-25/h2-7,10,18,21H,8-9,12-14H2,1H3,(H,24,26)/t18-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZWIQDJFWTDAM-NQIIRXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCN2CC3COC4=C(C3C2)C=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)CCN2C[C@@H]3COC4=C([C@H]3C2)C=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431332 | |
Record name | rac S 33138 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220647-56-3 | |
Record name | rac S 33138 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.